5-(aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride
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Overview
Description
5-(aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with aminomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chlorine atoms in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
5-(aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity.
Uniqueness
5-(aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the aminomethyl group and dichloro substitution on the benzene ring differentiates it from other sulfonamides, potentially offering unique advantages in its applications.
Properties
CAS No. |
2680531-71-7 |
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Molecular Formula |
C7H9Cl3N2O2S |
Molecular Weight |
291.6 |
Purity |
95 |
Origin of Product |
United States |
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